molecular formula C18H17N3O5S B11000527 Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

Cat. No.: B11000527
M. Wt: 387.4 g/mol
InChI Key: CICHKSATIJPDAI-UHFFFAOYSA-N
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Description

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It contains both oxazole and thiazole rings, which are known for their significant biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the oxazole and thiazole rings through cyclization reactions. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the formation of alcohols or amines .

Scientific Research Applications

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxazole and thiazole derivatives, such as:

Uniqueness

Methyl 2-{[(3,5-dimethyl-1,2-oxazol-4-yl)carbonyl]amino}-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of oxazole and thiazole rings, which imparts distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C18H17N3O5S

Molecular Weight

387.4 g/mol

IUPAC Name

methyl 2-[(3,5-dimethyl-1,2-oxazole-4-carbonyl)amino]-5-(2-methoxyphenyl)-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C18H17N3O5S/c1-9-13(10(2)26-21-9)16(22)20-18-19-14(17(23)25-4)15(27-18)11-7-5-6-8-12(11)24-3/h5-8H,1-4H3,(H,19,20,22)

InChI Key

CICHKSATIJPDAI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=NC(=C(S2)C3=CC=CC=C3OC)C(=O)OC

Origin of Product

United States

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